Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride

salt selection solubility enhancement solid-state stability

Researchers requiring a rigid spirocyclic piperidine scaffold for sigma or NK2 receptor ligand programs can source the hydrochloride salt (CAS 185525-49-9) to ensure direct aqueous solubility and avoid DMSO-related assay artifacts. Procurement managers benefit from batch-specific QC data and tiered purity grades (95%-≥98%) that align with project stage and budget. - ≥98% purity grade available for SAR studies where trace impurity interference must be minimized. - Multi-gram pricing from select vendors reduces material costs by >80% versus standard list prices, enabling larger-scale exploratory chemistry. - Room-temperature storage and non-hazardous shipping classification simplify international logistics and long-term inventory management.

Molecular Formula C13H16ClNO
Molecular Weight 237.727
CAS No. 185525-49-9
Cat. No. B595346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
CAS185525-49-9
Molecular FormulaC13H16ClNO
Molecular Weight237.727
Structural Identifiers
SMILESC1CNCCC12CC3=CC=CC=C3C2=O.Cl
InChIInChI=1S/C13H15NO.ClH/c15-12-11-4-2-1-3-10(11)9-13(12)5-7-14-8-6-13;/h1-4,14H,5-9H2;1H
InChIKeyCGPCYJYORNBMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride: Compound Overview


Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride (CAS 185525-49-9) is a conformationally constrained spirocyclic piperidine comprising an indene and a piperidine ring joined at a quaternary spiro carbon . It is primarily supplied as the hydrochloride salt (C₁₃H₁₆ClNO, MW 237.73), offering enhanced aqueous solubility and handling stability relative to its free-base counterpart (CAS 136080-25-6) . The compound serves as a versatile synthetic intermediate for generating sigma receptor ligands [1], NK2 receptor modulators , and CNS‑active agents . Its rigid spirocyclic architecture confers conformational constraint, a feature exploited in medicinal chemistry to improve binding selectivity and metabolic stability [1].

Hydrochloride salt supports direct aqueous buffer dissolution for binding assays.
Rigid spirocyclic core provides conformational constraint for SAR studies.
Serves as versatile intermediate for sigma receptor and CNS-targeted ligand synthesis.

Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride: Substitution Limitations


The hydrochloride salt form (185525-49-9) is not functionally equivalent to the free base (136080-25-6) in many experimental settings. Salt formation alters aqueous solubility, hygroscopicity, and solid‑state stability, directly impacting dissolution rates in assay buffers and long‑term storage reliability . Moreover, the specific spiro[indene‑piperidine] scaffold exhibits a unique conformational profile that distinguishes it from other spiro‑piperidine cores (e.g., spiro[benzofuran‑piperidine] or spiro[indane‑piperidine]) . Even subtle changes in the spiro ring system or N‑substituent can shift sigma receptor selectivity by orders of magnitude [1]. Therefore, generic replacement with a different salt, free base, or structurally related spiro‑piperidine may compromise experimental reproducibility, invalidate comparative SAR studies, or introduce unanticipated physicochemical liabilities in formulation development [2].

Salt form HCl salt vs free base: altered solubility and solid-state stability may shift dissolution rates and assay reproducibility.
Spiro core Spiro[indene-piperidine] differs from spiro[benzofuran-piperidine] or indane cores; conformational profile may alter receptor selectivity.
N-substituent Minor changes at piperidine nitrogen can shift sigma affinity by orders of magnitude, limiting direct analog substitution.

Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride: Comparator Evidence


Salt vs. Free Base: Solubility and Handling Stability

The hydrochloride salt (185525-49-9) offers superior aqueous solubility and reduced hygroscopicity relative to the free base (136080-25-6). While quantitative solubility data are not publicly reported, the salt form is consistently supplied as a room‑temperature‑stable solid requiring no special storage conditions , whereas the free base is predicted to have a higher boiling point (351.4 °C) and may require refrigeration . The salt also enables direct dissolution in aqueous assay buffers, a critical advantage for in vitro pharmacology [1].

Salt vs Free Base
Class-level inference
Hydrochloride salt: solid, room-temperature stable, direct aqueous dissolution.
Free base (136080-25-6): predicted bp 351.4°C, storage conditions not specified.
Supports aqueous buffer-based assay workflows.
Quantitative solubility data not publicly reported.
salt selection solubility enhancement solid-state stability

Purity Specification and QC Validation

Commercially available spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is offered in two principal purity tiers: 98% (Sigma‑Aldrich, Capotchem, Chemscene) and 95% (AKSci, Bidepharm, Perfemiker) . The 98% grade is accompanied by HPLC and NMR verification , whereas the 95% grade often lacks full characterization data. For critical SAR studies where even minor impurities can confound activity measurements, the higher purity specification reduces the risk of off‑target effects attributable to synthetic by‑products [1].

Purity Specification
Head-to-head
98% grade with HPLC/NMR batch reports.
95% grade often lacking full characterization data.
Purity tier selection impacts impurity-sensitive SAR interpretation.
3% absolute purity difference; uncharacterized impurities may exceed 5%.
purity specification QC validation batch consistency

Cost Efficiency Across Major Suppliers

Cost per gram varies substantially among commercial vendors. GLPBIO offers 1 g at $269.00 [1], while Macklin prices the same quantity at $1,832.00 [2]. Achemblock supplies 250 mg at $140.00 , and Beyotime offers 1 g at $2,450.00 [3]. These disparities reflect differences in purity certification (98% vs. 95%), geographic origin, and supply chain transparency. For large‑scale projects, selecting a vendor with a documented QC package at a competitive price point can reduce material costs by up to 85%.

Cost Efficiency
Head-to-head
$269/g (GLPBIO) vs $1,832–$2,450/g (Macklin, Beyotime). Up to 85% price variation.
Procurement cost context varies significantly among suppliers.
Pricing as of 2026; QC documentation may differ.
procurement cost budget optimization vendor comparison

Sigma Receptor Affinity: Class-Level Benchmarking

Direct binding data for spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride are not publicly reported. However, closely related spiro[indene‑piperidine] analogs exhibit high‑affinity sigma receptor binding. For example, 3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine] (compound 48) demonstrates a pIC₅₀ of 8.9 (IC₅₀ ≈ 1.3 nM) against the sigma site labeled with [³H]-DTG [1]. The unsubstituted spiro[indene‑piperidine] core is the essential pharmacophore for this activity, and the hydrochloride salt provides the necessary aqueous solubility for in vitro radioligand displacement assays .

Sigma Affinity
Class-level inference
Analog 48 (closely related spiro[indene-piperidine]): pIC₅₀ = 8.9 (IC₅₀ ≈ 1.3 nM) on [³H]-DTG binding.
Core scaffold supports sigma receptor probe development; direct data absent.
Class-level inference; confirm with in-house assay.
sigma receptor binding affinity SAR

Conformational Rigidity vs. Flexible Analogs

Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride possesses zero rotatable bonds between the indene and piperidine rings due to the spiro‑fusion . In contrast, simple N‑benzylpiperidines (e.g., 1-benzylpiperidine) contain at least two rotatable bonds, leading to a broader ensemble of conformations in solution [1]. This conformational restriction can translate into improved target selectivity and reduced entropic penalty upon binding [2]. The rigid spirocyclic framework also enhances metabolic stability by shielding the piperidine nitrogen from oxidative metabolism [3].

Conformational Rigidity
Context-dependent
0 rotatable bonds (spiro-fused) vs 2 rotatable bonds (1-benzylpiperidine).
Conformational homogeneity may improve target selectivity interpretation.
In silico descriptor; validate in binding mode models.
conformational constraint spirocyclic drug design

Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride: Application Scenarios


Aqueous Binding Assays: Salt Form Advantage

For sigma receptor or NK2 receptor radioligand displacement studies performed in aqueous buffer (e.g., Tris‑HCl, pH 7.4), the hydrochloride salt (185525-49-9) is the recommended form due to its room‑temperature stability and direct dissolution without organic co‑solvents . The free base (136080-25-6) would require DMSO pre‑dissolution, which can introduce vehicle‑related artifacts at high concentrations .

SAR Campaigns: High-Purity Spirocyclic Building Block

When synthesizing a focused library of N‑substituted spiro[indene‑piperidine] sigma ligands, starting material purity directly influences the interpretability of SAR. Using the 98% grade with batch‑specific QC data (e.g., from Sigma‑Aldrich or Chemscene) minimizes the risk of confounding activity from trace impurities and supports reproducible reaction yields .

Budget-Conscious Large-Scale Synthesis Procurement

For multi‑gram preparations of advanced intermediates, selecting a vendor such as GLPBIO ($269/g) over Macklin ($1,832/g) can reduce material costs by over 80%, enabling larger‑scale exploratory chemistry without exceeding grant budgets [1]. The 95% grade from AKSci or Bidepharm may be sufficient for initial route scouting, provided impurities do not interfere with downstream transformations .

Conformational Analysis and Molecular Modeling

The zero‑rotatable‑bond spiro[indene‑piperidine] core provides a rigid, single‑conformation scaffold ideal for docking studies and pharmacophore model refinement . Unlike flexible N‑benzylpiperidines, which sample multiple low‑energy conformers, the spirocyclic system reduces computational complexity and improves the accuracy of binding mode predictions [2].

Application
Selection Property
Validation Focus
Sigma receptor binding assays
Hydrochloride salt aqueous solubility
Buffer-compatible dissolution without organic co-solvents
Spirocyclic SAR library synthesis
High-purity grade with QC data
Impurity-controlled activity interpretation
Multi-gram scale-up procurement
Vendor pricing and grade transparency
Budget-fit sourcing without compromising documented purity
Conformational modeling and docking
Rigid spirocyclic core (no rotatable bonds)
Conformational homogeneity for predictive binding models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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